molecular formula C15H15FN4O B2499125 N-{3-[(6-cyclopropyl-5-fluoropyrimidin-4-yl)amino]phenyl}acetamide CAS No. 2415523-78-1

N-{3-[(6-cyclopropyl-5-fluoropyrimidin-4-yl)amino]phenyl}acetamide

Cat. No.: B2499125
CAS No.: 2415523-78-1
M. Wt: 286.31
InChI Key: RHNPHYZOQNQEGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(6-cyclopropyl-5-fluoropyrimidin-4-yl)amino]phenyl}acetamide is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of cancer. Its unique structure, which includes a cyclopropyl group and a fluoropyrimidine moiety, contributes to its biological activity and makes it a subject of extensive research .

Preparation Methods

The synthesis of N-{3-[(6-cyclopropyl-5-fluoropyrimidin-4-yl)amino]phenyl}acetamide typically involves multiple steps, including the formation of the pyrimidine ring and the subsequent attachment of the cyclopropyl and phenylacetamide groups. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

N-{3-[(6-cyclopropyl-5-fluoropyrimidin-4-yl)amino]phenyl}acetamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-{3-[(6-cyclopropyl-5-fluoropyrimidin-4-yl)amino]phenyl}acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[(6-cyclopropyl-5-fluoropyrimidin-4-yl)amino]phenyl}acetamide involves its interaction with specific molecular targets, such as kinases. By binding to these targets, the compound can inhibit their activity, leading to the suppression of tumor growth and proliferation. The pathways involved in this process include the inhibition of signaling pathways that are crucial for cell survival and division .

Comparison with Similar Compounds

N-{3-[(6-cyclopropyl-5-fluoropyrimidin-4-yl)amino]phenyl}acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for selective inhibition of certain kinases, potentially leading to fewer side effects and improved efficacy in cancer treatment .

Properties

IUPAC Name

N-[3-[(6-cyclopropyl-5-fluoropyrimidin-4-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O/c1-9(21)19-11-3-2-4-12(7-11)20-15-13(16)14(10-5-6-10)17-8-18-15/h2-4,7-8,10H,5-6H2,1H3,(H,19,21)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNPHYZOQNQEGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)NC2=NC=NC(=C2F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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